molecular formula C10H11BrN2O B1405873 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 874217-03-5

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B1405873
M. Wt: 255.11 g/mol
InChI Key: IPNNHNYQOCUNOD-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a white powder .

Molecular Structure Analysis


Physical And Chemical Properties Analysis

  • Safety Hazards : It is classified as a warning substance (GHS07) and may cause skin and eye irritation. Follow safety precautions when handling .

Scientific Research Applications

Tautomerism Studies

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its tautomeric properties. Chapman (1966) investigated its structure, revealing that in the solid state, it exists as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline. This study highlights the compound's interesting behavior in different states, which is significant for understanding its chemical properties (Chapman, 1966).

Synthetic Applications

The compound is used in various synthetic applications. Zlatoidský and Gabos (2009) described a synthesis process involving the compound, which forms part of a route to create novel chemical structures. This highlights its utility in organic synthesis, contributing to the development of new chemical entities (Zlatoidský & Gabos, 2009).

Intramolecular Cyclization

Shishkin and Gall' (1980) explored the intramolecular cyclization of related compounds, providing insights into its reactivity and potential applications in complex molecular syntheses. Their work emphasizes the compound's role in forming more complex structures under specific conditions (Shishkin & Gall', 1980).

Oxidative Dehydrobromination

Gorbunova and Mamedov (2006) studied the oxidative dehydrobromination of related compounds. This process is crucial for converting certain structures into quinoxalyl aryl ketones, indicating its significance in the modification and formation of new compounds (Gorbunova & Mamedov, 2006).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Moustafa and Elossaily (2002) synthesized novel derivatives and evaluated their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Moustafa & Elossaily, 2002).

properties

IUPAC Name

7-bromo-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNHNYQOCUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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